molecular formula C10H6BrNO B1602918 6-Bromoquinoline-4-carbaldehyde CAS No. 898391-75-8

6-Bromoquinoline-4-carbaldehyde

Cat. No.: B1602918
CAS No.: 898391-75-8
M. Wt: 236.06 g/mol
InChI Key: HXUKIEBEEIAVFD-UHFFFAOYSA-N
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Description

6-Bromoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an aldehyde group at the 4th position on the quinoline ring makes this compound unique. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-4-carbaldehyde typically involves the bromination of quinoline followed by formylation. One common method includes the oxidation of 6-bromoquinoline using selenium dioxide (SeO2) to introduce the aldehyde group at the 4th position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale bromination and subsequent formylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed:

    Oxidation: 6-Bromoquinoline-4-carboxylic acid.

    Reduction: 6-Bromoquinoline-4-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromoquinoline-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: It is used in the study of biological pathways and as a building block for bioactive molecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-4-carbaldehyde is primarily based on its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and pathways .

Comparison with Similar Compounds

    6-Chloroquinoline-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoroquinoline-4-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.

    4-Quinolinecarboxaldehyde: Lacks the halogen substitution at the 6th position.

Uniqueness: 6-Bromoquinoline-4-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. This makes it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

6-bromoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKIEBEEIAVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633370
Record name 6-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898391-75-8
Record name 6-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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